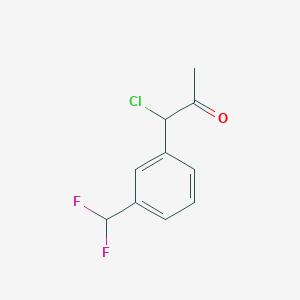![molecular formula C28H16BF12Na B14054288 Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) CAS No. 22533-15-9](/img/structure/B14054288.png)
Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) is an organoboron compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of four trifluoromethyl groups attached to phenyl rings, which are in turn bonded to a central boron atom. The sodium cation balances the negative charge on the borate anion. This compound is often used as a non-coordinating anion in various chemical reactions and processes due to its stability and lipophilicity .
準備方法
Synthetic Routes and Reaction Conditions: Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) can be synthesized through several methods. One common approach involves the reaction of boron trifluoride with 3,5-bis(trifluoromethyl)phenylmagnesium iodide . Another method utilizes a magnesium-bromine exchange reaction in the absence of metallic magnesium . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to maximize yield and minimize impurities. The final product is usually purified through crystallization or other separation techniques to achieve the required quality standards .
化学反応の分析
Types of Reactions: Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) undergoes various types of chemical reactions, including substitution, addition, and complexation reactions. Due to its stability and resistance to oxidation and reduction, it is often used as a stable anionic component in these reactions .
Common Reagents and Conditions: Common reagents used in reactions involving sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) include Grignard reagents, organolithium compounds, and other nucleophiles. The reactions are typically carried out in organic solvents such as tetrahydrofuran or diethyl ether, under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed: The major products formed from reactions involving sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) depend on the specific reagents and conditions used. For example, reactions with electrophilic reagents can lead to the formation of various organoboron compounds, while reactions with nucleophiles can result in the substitution of the trifluoromethyl groups .
科学的研究の応用
Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) has a wide range of applications in scientific research. In chemistry, it is used as a non-coordinating anion in catalytic cycles, particularly in the polymerization of olefins and other monomers . In biology and medicine, it is employed in the development of new drugs and diagnostic agents due to its stability and unique chemical properties . In industry, it is used as a catalyst and reagent in various chemical processes, including the synthesis of fine chemicals and materials .
作用機序
The mechanism of action of sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) involves its role as a non-coordinating anion. This means that it does not readily form strong bonds with metal cations, allowing it to stabilize highly reactive cationic species in solution . This property is particularly useful in catalytic processes, where the anion helps to maintain the activity and selectivity of the catalyst by preventing unwanted side reactions .
類似化合物との比較
Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) is often compared with other similar compounds, such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate and lithium tetrakis(pentafluorophenyl)borate . These compounds share similar structural features and properties, but differ in their specific applications and reactivity. For example, lithium tetrakis(pentafluorophenyl)borate is often used in lithium-ion batteries due to its high ionic conductivity, while sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) is preferred in catalytic processes for its stability and non-coordinating nature .
特性
CAS番号 |
22533-15-9 |
|---|---|
分子式 |
C28H16BF12Na |
分子量 |
614.2 g/mol |
IUPAC名 |
sodium;tetrakis[4-(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C28H16BF12.Na/c30-25(31,32)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(33,34)35,23-13-5-19(6-14-23)27(36,37)38)24-15-7-20(8-16-24)28(39,40)41;/h1-16H;/q-1;+1 |
InChIキー |
KXIHZUVOFLOTPF-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC=C(C=C1)C(F)(F)F)(C2=CC=C(C=C2)C(F)(F)F)(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![14,14-dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-5,23-dione](/img/structure/B14054212.png)
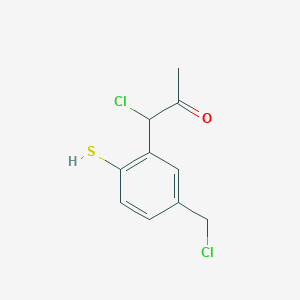
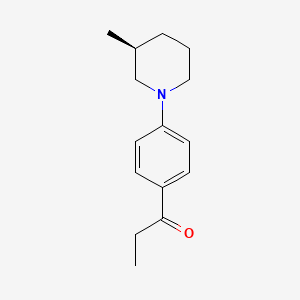
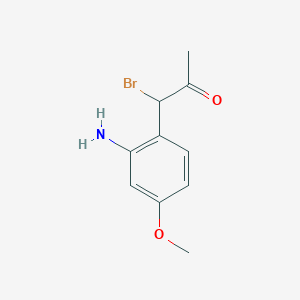
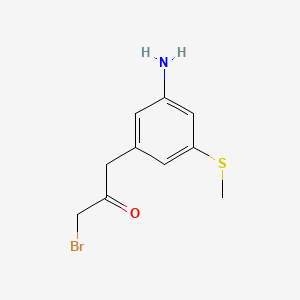
![(E)-N-(4-(4-amino-3-(5-chloro-3-methylbenzofuran-2-yl)-7-oxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl)-4-(dimethylamino)but-2-enamide](/img/structure/B14054260.png)
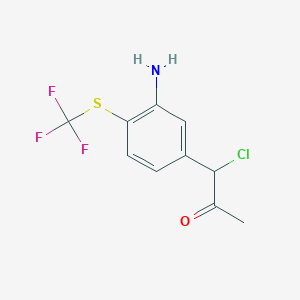
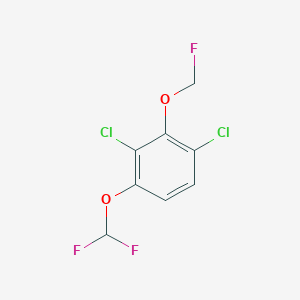



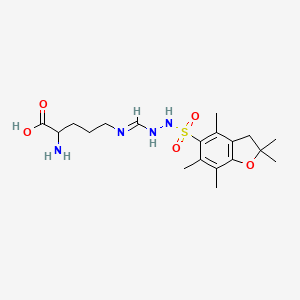
![Tert-butyl 4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate](/img/structure/B14054289.png)
